Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cycloheptane ring, a pyrazole moiety, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other compounds containing cycloheptane, pyrazole, and thiazole moieties.
Indole derivatives: These compounds also exhibit a range of biological activities and are used in various scientific applications.
Coumarin derivatives: Known for their biological and pharmaceutical properties, these compounds are used in similar research contexts.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H20N4O3S/c1-3-23-15(22)13-9(2)17-16(24-13)18-14(21)12-10-7-5-4-6-8-11(10)19-20-12/h3-8H2,1-2H3,(H,19,20)(H,17,18,21) |
InChI Key |
LFCQZTZDCKGITC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NNC3=C2CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.